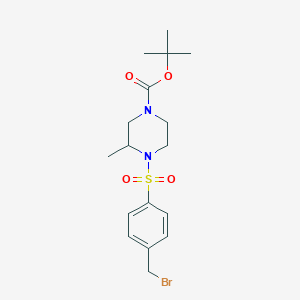

tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-[4-(bromomethyl)phenyl]sulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O4S/c1-13-12-19(16(21)24-17(2,3)4)9-10-20(13)25(22,23)15-7-5-14(11-18)6-8-15/h5-8,13H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFVSTNSWVLDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)CBr)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114205 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-76-0 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, with the CAS number 253175-69-8, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate is with a molecular weight of approximately 326.41 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 253175-69-8 |

| Molecular Formula | C15H22BrN2O4S |

| Molecular Weight | 326.41 g/mol |

| Chemical Structure | Chemical Structure |

Research indicates that tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate may exhibit various biological activities:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies reported an IC50 value of approximately 15.4 nM for β-secretase inhibition, suggesting strong activity against amyloid beta aggregation, a hallmark of Alzheimer's pathology .

- Neuroprotective Effects : In studies involving astrocytes, the compound demonstrated a protective effect against amyloid beta-induced toxicity. It was observed that the compound could increase cell viability when co-treated with amyloid beta peptides, indicating its potential role in neuroprotection .

- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses in neurodegenerative contexts by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocytes .

Study on Neuroprotection

A significant study explored the protective effects of tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate on astrocytes exposed to amyloid beta peptides. The findings indicated:

- Cell Viability : Treatment with the compound resulted in a notable increase in cell viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) when exposed to Aβ1-42 .

- Cytokine Modulation : The treatment led to reduced TNF-α production, suggesting a mechanism by which the compound may exert its neuroprotective effects through anti-inflammatory pathways .

Study on Oxidative Stress

In another investigation focusing on oxidative stress induced by scopolamine, tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate showed:

- Malondialdehyde (MDA) Levels : The compound significantly decreased MDA levels compared to scopolamine-treated groups, indicating its potential as an antioxidant agent .

Summary of Findings

The biological activity of tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate can be summarized as follows:

| Biological Activity | Observations |

|---|---|

| AChE Inhibition | IC50 = 15.4 nM |

| Neuroprotection | Increased astrocyte viability |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels |

| Antioxidant Activity | Decreased MDA levels |

類似化合物との比較

Data Table: Key Structural and Functional Comparisons

Q & A

What are the optimized synthetic routes for tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, and how do reaction conditions impact yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core followed by sulfonylation and bromomethylation. Key steps include:

- Nucleophilic substitution of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) protecting group under basic conditions (e.g., triethylamine in dichloromethane) .

- Sulfonylation using 4-(bromomethyl)benzenesulfonyl chloride, requiring careful temperature control (0–5°C) to avoid side reactions .

- Bromomethylation via radical-initiated or SN2 mechanisms, with NaBr or HBr as bromine sources .

Critical parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency but may increase impurities if not purified via column chromatography .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。